1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Catalog No.
S1900738
CAS No.
350493-08-2
M.F
C11H17F6N3O4S2
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2,3-dimethylimidazolium Bis(trifluorometha...

CAS Number

350493-08-2

Product Name

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium

Molecular Formula

C11H17F6N3O4S2

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1

InChI Key

UCCKRVYTJPMHRO-UHFFFAOYSA-N

SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Solvent for Organic Reactions

  • BMIM Tf2N is a good solvent for many organic compounds due to its weak interaction with dissolved substances []. This makes it useful in various organic reactions, including:
    • Catalysis: BMIM Tf2N can be used as a solvent for reactions involving strong bases like amines, where it acts as a phase transfer catalyst, improving reaction efficiency [].
    • Electrochemistry: Due to its electrochemical stability, BMIM Tf2N is a suitable solvent for electrochemical studies and applications [].

Stability and Temperature Tolerance

  • BMIM Tf2N exhibits high thermal and chemical stability [, ]. This allows its use in reactions requiring high temperatures or harsh chemical environments, where traditional solvents might degrade.

Potential Applications in Material Science

  • The unique properties of BMIM Tf2N make it a potential candidate for material science research. Some areas of exploration include:
    • Electrolytes: BMIM Tf2N's ionic conductivity and stability are being investigated for its potential use in electrolytes for batteries and fuel cells.
    • Ionic Liquids for Gas Separation: Researchers are exploring the ability of BMIM Tf2N to selectively absorb specific gases, which could be useful for gas separation processes.

1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a butyl group, two methyl groups on the imidazole ring, and a bis(trifluoromethanesulfonyl)imide anion. Its empirical formula is C₁₁H₁₇F₆N₃O₄S₂, and it has a molecular weight of approximately 433.39 g/mol . This compound is typically a colorless to light yellow liquid and is notable for its thermal stability and low volatility, making it suitable for various applications in chemistry and materials science.

: Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic chemistry.
  • Electrolyte in batteries: Its ionic conductivity is beneficial for use in lithium-ion batteries and supercapacitors.
  • Catalyst support: It can enhance catalytic processes in organic synthesis.
  • Extraction processes: Used in liquid-liquid extraction methods due to its selective solvation properties.
  • The synthesis of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide typically involves:

    • Preparation of the imidazolium salt:
      • The reaction between 1-butyl-2,3-dimethylimidazole and a suitable halide (e.g., bromide or chloride) to form the corresponding imidazolium salt.
    • Anion exchange:
      • The imidazolium salt is then reacted with lithium bis(trifluoromethanesulfonyl)imide to facilitate the exchange of halide ions for bis(trifluoromethanesulfonyl)imide ions.

    This method allows for the production of high-purity ionic liquids suitable for various applications.

    Interaction studies involving 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide focus on its behavior in various chemical environments. Research indicates that this compound can interact with different substrates, influencing reaction pathways and efficiencies. Additionally, its interactions with biomolecules have been explored to assess its potential in drug delivery systems and biocompatibility.

    Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide. Here are some notable examples:

    Compound NameStructural FeaturesUnique Aspects
    1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideEthyl group instead of butylLower viscosity than butyl variant
    1-Hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideHexyl group instead of butylHigher thermal stability
    1-Methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imideOctyl group with methyl substitutionEnhanced solubility in organic solvents

    The uniqueness of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide lies in its specific combination of functional groups and the resulting physical properties that make it particularly effective as an ionic liquid in various applications. Its balance between hydrophobicity and ionic character distinguishes it from other similar compounds.

    GHS Hazard Statements

    Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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